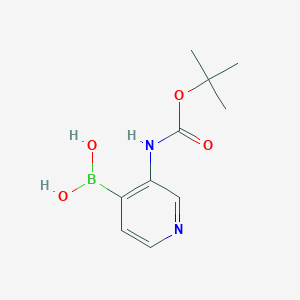

(3-((tert-Butoxycarbonyl)amino)pyridin-4-yl)boronsäure

Übersicht

Beschreibung

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H15BN2O4/c1-10(2,3)17-9(14)13-8-4-5-12-6-7(8)11(15)16/h4-6,15-16H,1-3H3,(H,12,13,14) . This indicates the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a tert-butoxycarbonyl amino group.Chemical Reactions Analysis

While specific chemical reactions involving this compound are not well-documented, boronic acids and their derivatives are known to participate in various types of reactions. For instance, they are commonly used in Suzuki-Miyaura cross-coupling reactions . Additionally, a study reports the catalytic protodeboronation of pinacol boronic esters, which could potentially be relevant .Wissenschaftliche Forschungsanwendungen

Dipeptidsynthese

Die Verbindung wird zur Synthese von Dipeptiden verwendet . Die tert-Butoxycarbonyl (Boc)-Gruppe ist eine Schutzgruppe, die in der Peptidsynthese verwendet wird. Sie schützt die Aminogruppe und verhindert so, dass sie während des Syntheseprozesses reagiert. Sobald die Synthese abgeschlossen ist, kann die Boc-Gruppe entfernt werden, um die Aminogruppe freizulegen .

Anwendungen in ionischen Flüssigkeiten

Die Verbindung wird zur Herstellung von Aminosäure-ionischen Flüssigkeiten (AAILs) verwendet . Diese ionischen Flüssigkeiten haben aufgrund ihrer einzigartigen Eigenschaften wie geringer Volatilität, hoher thermischer Stabilität und hervorragender Solvatationsfähigkeit vielfältige Anwendungen in der organischen Synthese .

Kreuzkupplungsreaktionen

Die Verbindung wird häufig in metallkatalysierten Kreuzkupplungsreaktionen wie Suzuki-Miyaura- und Negishi-Kupplungen verwendet . Diese Reaktionen werden in der organischen Chemie weit verbreitet für die Bildung von Kohlenstoff-Kohlenstoff-Bindungen eingesetzt .

Synthese neuer Raumtemperatur-ionischer Flüssigkeiten

Die Verbindung wird zur Synthese neuer Raumtemperatur-ionischer Flüssigkeiten verwendet . Diese ionischen Flüssigkeiten haben eine große Bandbreite an Anwendungen in verschiedenen Bereichen, einschließlich Katalyse, Elektrochemie und Materialwissenschaften .

Elektrophile Abfangreaktion von Arylmetall-Zwischenprodukten

Die Verbindung kann bei der elektrophilen Abfangreaktion von Arylmetall-Zwischenprodukten mit Boratestern verwendet werden . Dies ist ein wichtiger Schritt in vielen synthetischen Prozessen, einschließlich der Synthese komplexer organischer Moleküle .

Recyclierbarkeit in Modellreaktionen

Es wurde gezeigt, dass die Verbindung in Modellreaktionen recycelbar ist . Diese Eigenschaft ist in der grünen Chemie sehr wünschenswert, da sie Abfall reduziert und die Effizienz chemischer Prozesse verbessert .

Wirkmechanismus

Target of Action

Boc-3-Aminopyridine-4-boronic acid, also known as (3-((tert-Butoxycarbonyl)amino)pyridin-4-yl)boronic acid, is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . The primary targets of this compound are the organic groups involved in the coupling reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In the Suzuki-Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki-Miyaura coupling reaction is the primary biochemical pathway affected by Boc-3-Aminopyridine-4-boronic acid . This reaction is widely applied in synthetic chemistry for the formation of carbon-carbon bonds . The downstream effects of this pathway include the creation of a variety of complex organic compounds .

Pharmacokinetics

The compound is known to be relatively stable and readily prepared , which may impact its bioavailability in a laboratory setting.

Result of Action

The primary result of the action of Boc-3-Aminopyridine-4-boronic acid is the formation of carbon-carbon bonds via the Suzuki-Miyaura coupling reaction . This allows for the synthesis of a wide variety of complex organic compounds .

Action Environment

The efficacy and stability of Boc-3-Aminopyridine-4-boronic acid are influenced by several environmental factors. The Suzuki-Miyaura coupling reaction, in which this compound is used, is known for its mild and functional group tolerant reaction conditions . Therefore, the compound is generally environmentally benign .

Biochemische Analyse

Biochemical Properties

(3-((tert-Butoxycarbonyl)amino)pyridin-4-yl)boronic acid plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It is commonly used in Suzuki-Miyaura cross-coupling reactions, where it acts as a boronic acid reagent to form carbon-carbon bonds. This compound interacts with various enzymes and proteins, facilitating the formation of complex organic molecules. The boronic acid group in (3-((tert-Butoxycarbonyl)amino)pyridin-4-yl)boronic acid can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition studies and as a tool for probing biochemical pathways .

Cellular Effects

(3-((tert-Butoxycarbonyl)amino)pyridin-4-yl)boronic acid has been shown to influence various cellular processes. It can affect cell signaling pathways by interacting with key enzymes and proteins involved in these pathways. For example, the compound may inhibit certain kinases or phosphatases, leading to alterations in cell signaling and gene expression. Additionally, (3-((tert-Butoxycarbonyl)amino)pyridin-4-yl)boronic acid can impact cellular metabolism by modulating the activity of metabolic enzymes, thereby influencing the overall metabolic flux within cells .

Molecular Mechanism

The molecular mechanism of (3-((tert-Butoxycarbonyl)amino)pyridin-4-yl)boronic acid involves its ability to form covalent bonds with biomolecules. The boronic acid group can interact with hydroxyl groups on enzymes and proteins, leading to enzyme inhibition or activation. This interaction can result in changes in enzyme activity and subsequent alterations in biochemical pathways. Additionally, the tert-butoxycarbonyl-protected amino group can undergo deprotection under certain conditions, allowing for further chemical modifications and interactions with other biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (3-((tert-Butoxycarbonyl)amino)pyridin-4-yl)boronic acid can change over time due to its stability and degradation properties. The compound is generally stable under standard laboratory conditions, but it may degrade over extended periods or under harsh conditions. Long-term studies have shown that (3-((tert-Butoxycarbonyl)amino)pyridin-4-yl)boronic acid can have sustained effects on cellular function, particularly in in vitro studies where it is used to probe biochemical pathways and enzyme activities .

Dosage Effects in Animal Models

The effects of (3-((tert-Butoxycarbonyl)amino)pyridin-4-yl)boronic acid in animal models vary with different dosages. At lower doses, the compound may exhibit minimal toxicity and primarily influence specific biochemical pathways. At higher doses, (3-((tert-Butoxycarbonyl)amino)pyridin-4-yl)boronic acid can cause adverse effects, including toxicity and disruption of normal cellular functions. Studies have identified threshold effects, where the compound’s impact on biochemical pathways becomes more pronounced at certain dosage levels .

Metabolic Pathways

(3-((tert-Butoxycarbonyl)amino)pyridin-4-yl)boronic acid is involved in various metabolic pathways, particularly those related to its role as a boronic acid reagent. It interacts with enzymes and cofactors involved in these pathways, influencing metabolic flux and metabolite levels. The compound’s ability to form covalent bonds with biomolecules allows it to modulate enzyme activities and alter the flow of metabolites through specific pathways .

Transport and Distribution

Within cells and tissues, (3-((tert-Butoxycarbonyl)amino)pyridin-4-yl)boronic acid is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments and tissues. The boronic acid group in (3-((tert-Butoxycarbonyl)amino)pyridin-4-yl)boronic acid can interact with membrane transporters, influencing its uptake and distribution within cells .

Subcellular Localization

The subcellular localization of (3-((tert-Butoxycarbonyl)amino)pyridin-4-yl)boronic acid is influenced by its chemical structure and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns can affect the compound’s activity and function within cells, allowing it to modulate specific biochemical pathways and processes .

Eigenschaften

IUPAC Name |

[3-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-4-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BN2O4/c1-10(2,3)17-9(14)13-8-6-12-5-4-7(8)11(15)16/h4-6,15-16H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRDJGFRQZHXGDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=NC=C1)NC(=O)OC(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10572046 | |

| Record name | {3-[(tert-Butoxycarbonyl)amino]pyridin-4-yl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10572046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

227473-82-7 | |

| Record name | {3-[(tert-Butoxycarbonyl)amino]pyridin-4-yl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10572046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-Methoxyphenyl)sulfanyl]-1-phenylethan-1-one](/img/structure/B1315885.png)

![[4-(Diethylamino)phenyl]acetic acid](/img/structure/B1315902.png)

![(2R,6R,7R)-Benzhydryl 7-(4-methylbenzamido)-3-methylene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B1315917.png)